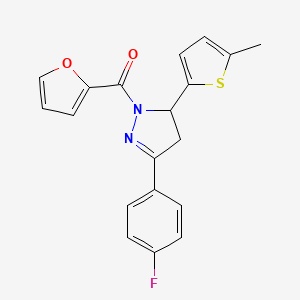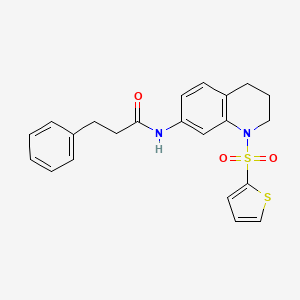
3-phenyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "3-phenyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide" often involves complex reactions, including halogenated hydrocarbon amination and Michael reactions. For instance, halogenated hydrocarbon amination has been employed to produce compounds with similar structural elements, confirmed through various analytical techniques such as IR, NMR, and X-ray diffraction (Bai et al., 2012). Moreover, Michael reactions have been utilized for the creation of compounds with significant biological activities, demonstrating the versatility and potential of such synthetic approaches (S. M. El Rayes et al., 2019).
Molecular Structure Analysis
X-ray crystallography plays a pivotal role in determining the molecular structure of these compounds, revealing intricate details such as dihedral angles and the arrangement of molecular constituents, which are crucial for understanding their chemical behavior and interactions (Z. Yao et al., 2006).
Chemical Reactions and Properties
The compound's chemical reactivity and properties are influenced by its structure, with studies showing how modifications in the molecular framework can lead to varied biological activities and interaction capabilities. Research has delved into how different substitutions on the core structure affect its function and interaction with biological targets (S. Murugesan et al., 2010).
Physical Properties Analysis
Physical properties, such as crystal system, space group, and geometric bond lengths, are determined through comprehensive analytical methods, including X-ray diffraction and density functional theory (DFT). These properties are essential for predicting the behavior of the compound in various environments and for its application in material science (Bai et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and the formation of weak hydrogen bonds, are critical for understanding the compound's potential applications in chemical synthesis and pharmaceutical development. Investigations into these properties provide insights into how the compound interacts at the molecular level, influencing its stability and reactivity (V. D. Dyachenko et al., 2015).
科学的研究の応用
Synthesis and Structural Analysis
Research has focused on synthesizing and analyzing the structures of related compounds, demonstrating the interest in novel synthetic routes and structural elucidation for potential pharmaceutical applications. For instance, the synthesis of related quinoline derivatives has been explored for their potential as anticancer agents, showcasing the importance of structural analysis in drug development (El Rayes et al., 2019). Additionally, the crystal structures of similar compounds have been elucidated to understand their molecular configurations (Yao et al., 2006), further contributing to the field of medicinal chemistry.
Anticancer Activity
Several studies have investigated the anticancer activities of compounds with structural similarities, highlighting the potential of these molecules in cancer therapy. The antiproliferative activity of synthesized compounds against various cancer cell lines has been a significant area of research, indicating the therapeutic potential of these molecules (Gomez-Monterrey et al., 2011). This research underscores the importance of chemical synthesis in developing new anticancer agents.
Anticonvulsant and Antimicrobial Activities
Research has also extended to evaluating the anticonvulsant and antimicrobial activities of related compounds, demonstrating the versatility of these molecules in addressing different therapeutic needs. The synthesis of hybrid compounds derived from known antiepileptic drugs has shown broad spectra of activity in preclinical seizure models, suggesting potential applications in treating epilepsy (Kamiński et al., 2015). Additionally, the antimicrobial activity of selected derivatives emphasizes the potential of these compounds in combating microbial infections (Elkholy & Morsy, 2006).
特性
IUPAC Name |
3-phenyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c25-21(13-10-17-6-2-1-3-7-17)23-19-12-11-18-8-4-14-24(20(18)16-19)29(26,27)22-9-5-15-28-22/h1-3,5-7,9,11-12,15-16H,4,8,10,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMXDNDOHWGJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)
![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)
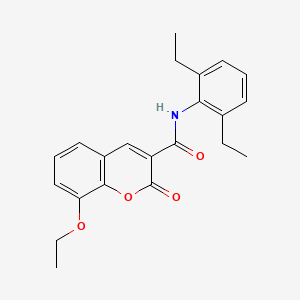
![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)

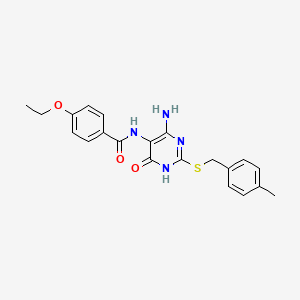
![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)
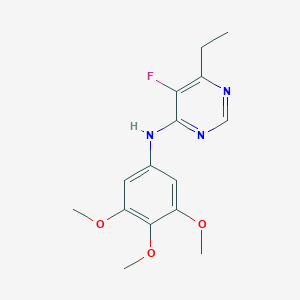
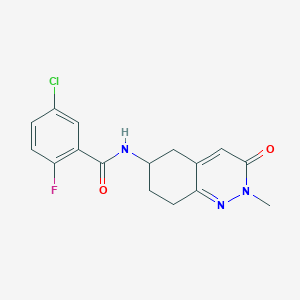
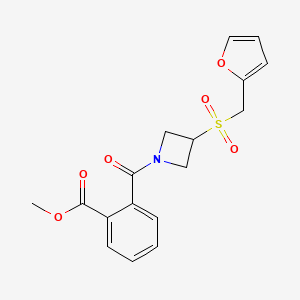
![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)
